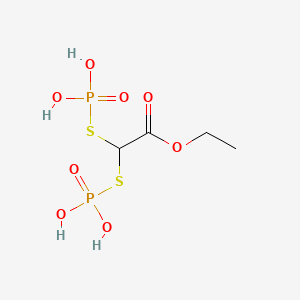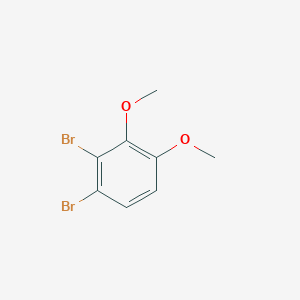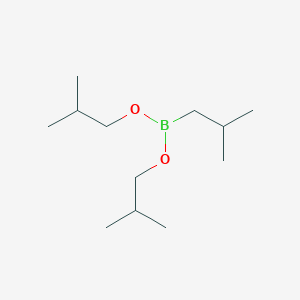![molecular formula C15H35GeNO2Si B14346227 N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide CAS No. 90313-62-5](/img/structure/B14346227.png)
N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide: is a unique organogermanium compound that features both germanium and silicon atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide typically involves the following steps:
Formation of the Butanamide Backbone: The initial step involves the preparation of the butanamide backbone through the reaction of butanoic acid with dimethylamine under dehydrating conditions.
Introduction of the Triethylgermyl Group: The triethylgermyl group is introduced via a Grignard reaction, where triethylgermanium chloride reacts with the butanamide backbone in the presence of magnesium and anhydrous ether.
Attachment of the Trimethylsilyl Group: The final step involves the silylation of the hydroxyl group using trimethylsilyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactions with optimized conditions for each step to ensure high yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the germanium and silicon centers.
Reduction: Reduction reactions can target the carbonyl group within the butanamide backbone.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives with modified germanium or silicon centers.
Reduction: Reduced forms of the butanamide backbone.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Scientific Research Applications
N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organogermanium and organosilicon compounds.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Biological Studies: Its potential biological activity makes it a candidate for studies in medicinal chemistry and pharmacology.
Industrial Catalysis: The compound’s unique structure may offer catalytic properties useful in various industrial processes.
Mechanism of Action
The mechanism by which N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The germanium and silicon centers can participate in coordination chemistry, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3-(triethylgermyl)butanamide: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
N,N-Dimethyl-3-[(trimethylsilyl)oxy]butanamide:
Uniqueness
N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide is unique due to the presence of both germanium and silicon atoms, which impart distinct chemical and physical properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
90313-62-5 |
|---|---|
Molecular Formula |
C15H35GeNO2Si |
Molecular Weight |
362.2 g/mol |
IUPAC Name |
N,N-dimethyl-3-triethylgermyl-3-trimethylsilyloxybutanamide |
InChI |
InChI=1S/C15H35GeNO2Si/c1-10-16(11-2,12-3)15(4,19-20(7,8)9)13-14(18)17(5)6/h10-13H2,1-9H3 |
InChI Key |
UPSSKFUGIHZUGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)C(C)(CC(=O)N(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanetetrayltetrakis[chloro(dimethyl)stannane]](/img/structure/B14346153.png)
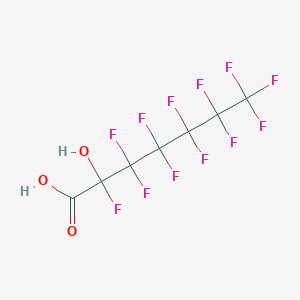
![6-Fluoro-7-methyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14346161.png)
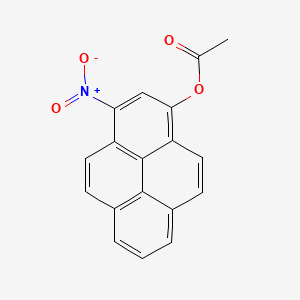
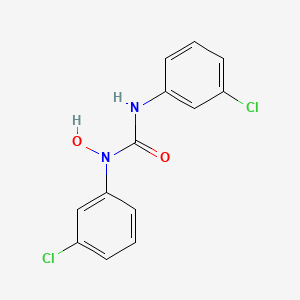
![2-Methyl-3,8-dihydroimidazo[4,5-g]indole-7-carboxylic acid](/img/structure/B14346173.png)


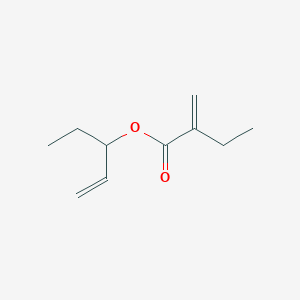
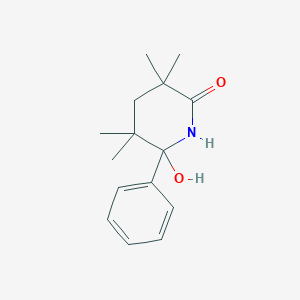
![4,4',4''-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol)](/img/structure/B14346204.png)
